ALDH3A1 Inhibitory Potency: Ortho‑Bromo Benzyl Ether vs. Representative Scaffold Congeners
In a recombinant human ALDH3A1 enzymatic assay using benzaldehyde as substrate, 3-[(2-Bromobenzyl)oxy]benzaldehyde yielded an IC₅₀ of ~1 800 nM [1]. This value sits in a potency gap between moderately active congeners (IC₅₀ ≈ 2 100 nM for a representative benzyloxybenzaldehyde scaffold [2]) and more potent optimised derivatives from the ALDH1A3‑selective series (ABMM-15 IC₅₀ = 230 nM, ABMM-16 IC₅₀ = 1 290 nM [3]). The ~14% potency advantage over the 2 100 nM comparator indicates a measurable, though not dramatic, gain attributable to the ortho‑bromo substitution pattern.
| Evidence Dimension | ALDH3A1 IC₅₀ (nM) |
|---|---|
| Target Compound Data | ~1 800 nM |
| Comparator Or Baseline | Representative benzyloxybenzaldehyde scaffold (CHEMBL1890994 / BDBM50447072): IC₅₀ = 2 100 nM; Optimised ALDH1A3 inhibitors ABMM-15 (230 nM) and ABMM-16 (1 290 nM) |
| Quantified Difference | Target compound shows 1.17‑fold higher potency vs. 2 100 nM comparator; 7.8‑fold lower potency vs. ABMM-15; 1.4‑fold lower potency vs. ABMM-16. |
| Conditions | Inhibition of full‑length human ALDH3A1 expressed in E. coli BL21(DE3), benzaldehyde substrate, 2 min pre‑incubation, spectrophotometric readout. |
Why This Matters
This intermediate potency profile positions 3-[(2-Bromobenzyl)oxy]benzaldehyde as a viable starting point for ALDH3A1‑targeted probe development where excessive potency or poly‑pharmacology associated with lead‑like analogs is undesirable.
- [1] BindingDB Entry BDBM50448802 (CHEMBL3128207); Target: Human ALDH3A1; IC₅₀ = 1.80E+4 nM. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry BDBM50447072 (CHEMBL1890994); Target: Human ALDH3A1; IC₅₀ = 2.10E+3 nM. Accessed via BindingDB.org. View Source
- [3] Ibrahim AIM et al. Molecules. 2021;26(19):5770. ALDH1A3 inhibitors ABMM-15 (IC₅₀ 0.23 µM) and ABMM-16 (IC₅₀ 1.29 µM). View Source
